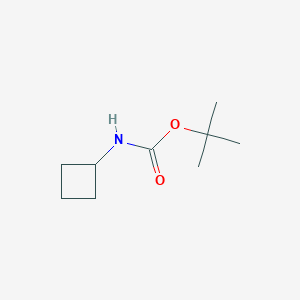
tert-Butyl cyclobutylcarbamate
Descripción general
Descripción
“tert-Butyl cyclobutylcarbamate” is a chemical compound. It is a derivative of carbamic acid, where a tert-butyl group is attached to the nitrogen atom and a cyclobutyl group is attached to the carbonyl carbon . It’s also known as "tert-Butyl 1-(4-cyanophenyl)cyclobutylcarbamate" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl cyclobutylcarbamate” is characterized by a carbamate functional group, where a tert-butyl group is attached to the nitrogen atom and a cyclobutyl group is attached to the carbonyl carbon . The molecular formula is C5H11NO2 .
Aplicaciones Científicas De Investigación
1. Chemosensory Material Development
The tert-butyl moiety in tert-butyl cyclobutylcarbamate plays a crucial role in gel formation, which has been utilized in developing fluorescent sensory materials for the detection of various acid vapors. These materials exhibit strong blue light emission and high performance in detecting acid vapors due to efficient exciton migration in nanofibers (Sun et al., 2015).
2. Medicinal Chemistry and Drug Discovery
The incorporation of tert-butyl groups in bioactive compounds, often seen in drug discovery, can lead to property modulation like increased lipophilicity and decreased metabolic stability. Evaluations of alternative substituents to the tert-butyl group have been conducted to optimize drug properties (Westphal et al., 2015).
3. CO2 Fixation and Carbamate Synthesis
Tert-butyl cyclobutylcarbamate has been used in cyclizative atmospheric CO2 fixation processes, efficiently leading to cyclic carbamates with iodomethyl groups. This method, utilizing tert-butyl hypoiodite, is notable for its efficiency under mild conditions (Takeda et al., 2012).
4. Synthesis of Stereoisomers for Factor Xa Inhibitors
An efficient stereoselective synthesis route for six stereoisomers of tert-butyl cyclobutylcarbamate has been described, highlighting its role as a key intermediate in the synthesis of factor Xa inhibitors. This process, starting from simple 3-cyclohexene-1-carboxylic acid, shows its importance in the field of medicinal chemistry (Wang et al., 2017).
5. Development of Polymer Light Emitting Devices (PLEDs)
Carbazole-based polymers with tert-butyl groups have been synthesized for use as hosts in blue iridium emitters for sky-blue polymer light-emitting devices. This research shows the significant influence of tert-butyl groups on the performance and efficiency of these devices (Stanislovaitytė et al., 2013).
6. Synthesis of Boc-Protected Ureas
Boc-protected 1-(3-oxocycloalkyl) ureas, which are key intermediates for the preparation of various agonists, have been synthesized using tert-butyl carbamate. The reaction mechanism involves the addition of in situ generated tert-butyl carbamate to isocyanate intermediates, showing the versatility of tert-butyl cyclobutylcarbamate in organic synthesis (Sun et al., 2014).
7. Volatile Organic Compounds (VOCs) Removal
Methyl tert-butyl ether (MTBE), a derivative of tert-butyl cyclobutylcarbamate, has been studied for its adsorption properties in removing VOCs from dilute vapor streams. The research on MTBE's interaction with activated carbon offers insights into pollution control methods (Gironi & Piemonte, 2011).
Propiedades
IUPAC Name |
tert-butyl N-cyclobutylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-7-5-4-6-7/h7H,4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMSGZAJTMRNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617700 | |
| Record name | tert-Butyl cyclobutylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl cyclobutylcarbamate | |
CAS RN |
56700-66-4 | |
| Record name | tert-Butyl cyclobutylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



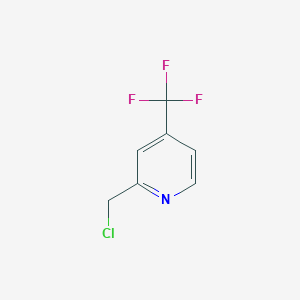
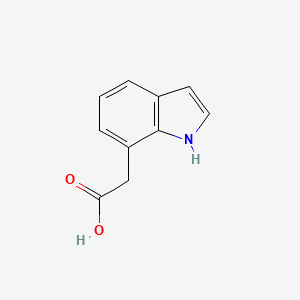
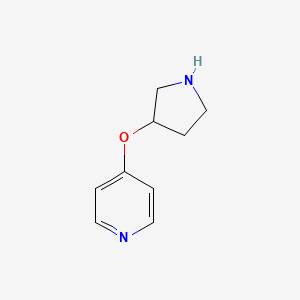
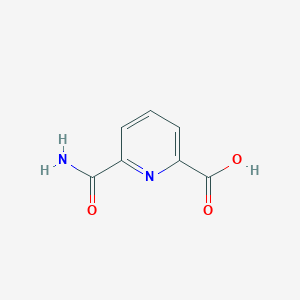
![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)
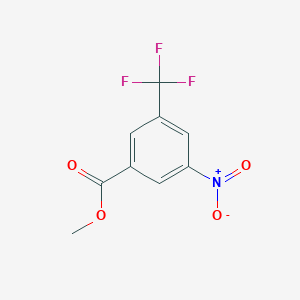
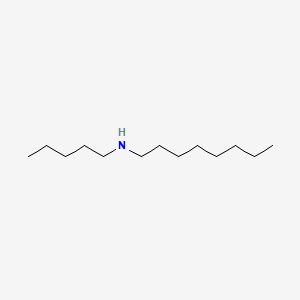
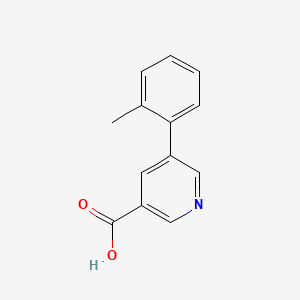
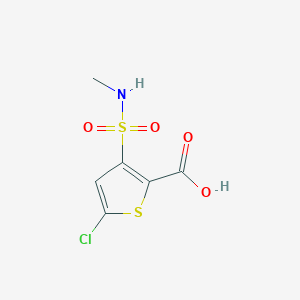
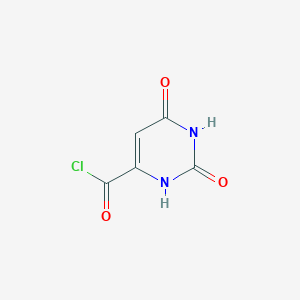
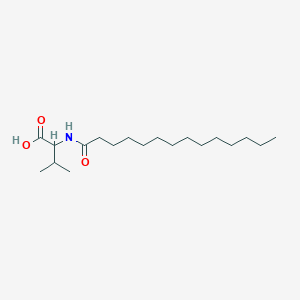
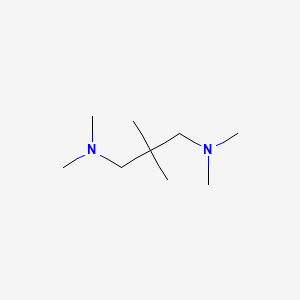
![2-Thiazolecarboxylic acid, 4-[4-(1-methylethyl)phenyl]-](/img/structure/B1603682.png)
